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Compound of Interest

Compound Name: Inobrodib

Cat. No.: B606545

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the intermittent dosing strategy for inobrodib,
a first-in-class oral p300/CBP bromodomain inhibitor.

Frequently Asked Questions (FAQS)

Q1: What is the recommended intermittent dosing schedule for inobrodib in clinical trials?

The recommended Phase 2 dose of inobrodib has been established at 35mg administered
twice daily on a 4 days on/3 days off intermittent schedule.[1] This regimen is often used in
combination with other agents, such as pomalidomide and dexamethasone, in 28-day cycles.
[2][3] Dose optimization studies have explored various doses (20mg, 30mg, and 40mg) on the
same "4 days on/3 days off" schedule.[4][5]

Q2: What is the rationale behind using an intermittent dosing strategy for inobrodib?

The primary rationale for an intermittent dosing strategy is to manage and mitigate potential
toxicities associated with inobrodib treatment, thereby improving its long-term tolerability while
maintaining therapeutic efficacy.[6][7] This approach is particularly important for targeted
therapies that may require prolonged administration.

Q3: What are the primary advantages of the inobrodib intermittent dosing strategy?
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The main advantages of the "4 days on/3 days off" intermittent dosing schedule for inobrodib
include:

» Management of Thrombocytopenia: The most common treatment-emergent adverse event
(TEAE) associated with inobrodib is thrombocytopenia.[1][8][9] The intermittent schedule
allows for recovery of platelet counts during the "off" days, making this side effect
manageable and readily reversible.[1][8][9]

o Improved Tolerability: By providing breaks from treatment, the intermittent strategy can
reduce the overall incidence and severity of adverse events, leading to better patient
compliance and the ability to stay on treatment for longer durations.[10][11] Inobrodib is
generally well-tolerated at the recommended phase 2 dose with this schedule.[8][11]

» Sustained Efficacy: Clinical data indicates that the intermittent dosing schedule maintains the
anti-tumor activity of inobrodib.[1][2] Studies have shown encouraging signs of clinical
activity and objective responses in heavily pre-treated patients with multiple myeloma and
other hematological malignancies on this regimen.[1][2][8]

Q4: What are the potential disadvantages or challenges of an intermittent dosing strategy?
While generally beneficial, intermittent dosing strategies can present certain challenges:

o Potential for Suboptimal Target Engagement: There is a theoretical risk that the "off" periods
could lead to periods of suboptimal target inhibition, potentially allowing for tumor cell
recovery or the development of resistance. However, preclinical and clinical data for
inobrodib suggest sustained efficacy with the current intermittent schedule.

o Complex Dosing Regimen: Compared to a continuous daily schedule, an intermittent
regimen can be more complex for patients to follow, potentially leading to non-adherence.
However, studies on intermittent dosing for other drugs suggest that less frequent dosing can
sometimes improve adherence.[12]

o Pharmacokinetic Variability: The "on" and "off" periods introduce greater fluctuations in drug
concentration in the body, which could have implications for both efficacy and toxicity in
some individuals.
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Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action

Follow protocol-specified dose
modification guidelines, which
) Inobrodib’s primary dose- may include dose reduction or
Grade 3/4 Thrombocytopenia o o ) )
limiting toxicity. interruption. The "3 days off"
period is designed to allow for

platelet recovery.

Provide clear, written

instructions and a calendar for
Patient confusion about the The "4 days on/3 days off" the patient. Emphasize the
dosing schedule. schedule can be complex. importance of adhering to the

schedule for both safety and

efficacy.

Reassure the user that the
current intermittent schedule
has demonstrated sustained
) ) ) clinical activity in trials.[2][8]
Disease progression during Concern about lack of o
) ] The prolonged inhibition of
the "off" period. continuous drug pressure. )
tumor growth seen in
preclinical models even after
treatment cessation supports

this.[13]

Quantitative Data Summary

The following table summarizes key quantitative data from clinical trials of inobrodib utilizing
an intermittent dosing strategy.
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) Patient Treatment
Metric Value ) ] Source
Population Regimen
Inobrodib (35mg
Overall Relapsed/refract BID, 4 days on/3
Response Rate 67% ory multiple off) + [2]
(ORR) myeloma pomalidomide +
dexamethasone
Inobrodib (25mg
Minimal Relapsed/refract  or 35mg BID, 4
Response (=MR)  72% ory multiple days on/3 off) + [2]
Rate myeloma pomalidomide +
dexamethasone
o Peripheral T-cell ]
Objective Inobrodib (35mg
3outof4 lymphoma - not
Responses ] ] BID, 4 days on/3  [1]
patients otherwise
(PTCL-NOS) - off)
specified
~ Relapsed/refract Inobrodib +
Most Frequent Thrombocytopeni , _ _
ory multiple pomalidomide + [14]
Grade 3/4A TEAE  a (27%)
myeloma dexamethasone
Not caused by Relapsed/refract ]
Grade 3/4 ) ] ) Inobrodib
) inobrodib ory multiple [81[9]1[14]
Neutropenia Monotherapy
monotherapy myeloma

Experimental Protocols

Cited Clinical Trial Protocol (General Overview)

A multi-center, open-label, Phase I/lla clinical trial (NCT04068597) was conducted to evaluate

the safety and efficacy of inobrodib.[1][2]

» Patient Population: Patients with relapsed/refractory hematological malignancies, including

multiple myeloma, non-Hodgkin lymphoma, acute myeloid leukemia, and myelodysplastic
syndrome.[15][16]
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» Dose Escalation and Expansion: The trial included dose-escalation cohorts to determine the
maximum tolerated dose and recommended Phase 2 dose (RP2D).[1][8] This was followed
by dose-expansion cohorts at the RP2D.

o Treatment Regimen: Inobrodib was administered orally, twice daily, on a "4 days on/3 days
off" intermittent schedule within a 28-day cycle.[2][3] It was evaluated as both a monotherapy
and in combination with standard-of-care agents like pomalidomide and dexamethasone.[2]

[3]
e Endpoints:

o Primary: Safety and tolerability, including the incidence of adverse events (AEs) and dose-
limiting toxicities (DLTS).[3]

o Secondary: Efficacy, including overall response rate (ORR), duration of response, and
pharmacokinetics.[8]

o Assessments: AEs were graded using CTCAE v5.0. Responses were assessed by
investigators according to IMWG criteria.[3]

Visualizations
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Caption: Inobrodib selectively inhibits the bromodomain of p300/CBP, disrupting oncogene
expression.
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Caption: Workflow of the "4 days on/3 days off" intermittent dosing schedule for inobrodib.
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Caption: Logical relationship of pros and cons for inobrodib's intermittent dosing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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